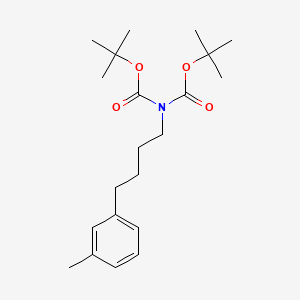

Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(3-methylphenyl)butyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO4/c1-16-11-10-13-17(15-16)12-8-9-14-22(18(23)25-20(2,3)4)19(24)26-21(5,6)7/h10-11,13,15H,8-9,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDMNKGLSHMBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving Di Tert Butyl 4 M Tolyl Butyl Carbamate

General Reaction Pathways of Carbamate (B1207046) Functional Groups

Carbamates, formally esters of carbamic acid, are a versatile functional group in organic synthesis. libretexts.orgwikipedia.org Their chemical behavior is largely defined by the resonance between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond and influences the reactivity of the carbonyl carbon. nih.gov This resonance makes carbamates more stable than esters but more susceptible to hydrolysis than amides. nih.gov

The synthesis of carbamates can be achieved through several routes. A common method involves the reaction of an amine with a chloroformate or a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgwikipedia.org The reaction with Boc₂O is widely used for the N-tert-butoxycarbonylation of amines, a process that is often fast and high-yielding under relatively mild conditions. nih.govcommonorganicchemistry.com The resulting Boc-protected amines are generally unreactive towards most bases and nucleophiles. wikipedia.org Carbamates can also be synthesized from isocyanates, which are in turn often generated from the Curtius rearrangement of acyl azides. wikipedia.orgnih.gov The isocyanate intermediate is then trapped with an alcohol to form the carbamate. wikipedia.org

Carbamates are extensively used as protecting groups for amines due to their stability under a range of conditions and the availability of various methods for their removal. nih.govresearchgate.net The choice of the N- and O-substituents on the carbamate allows for the tuning of its stability and the conditions required for its cleavage. nih.gov

Role of the Carbamate Moiety as a Directed Metalation Group (DMG) in Ortho-Functionalization

The carbamate group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. nih.gov This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to the DMG. The mechanism involves the coordination of an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium (B1581126), to the carbonyl oxygen of the carbamate. This pre-coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated species. uwindsor.ca This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The O-carbamate group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful DMGs. nih.gov Its directing ability has been shown to be superior to many other common DMGs in competitive studies. researchgate.netacs.org While much of the research has focused on O-carbamates, N-aryl carbamates also function as DMGs, directing the metalation to the ortho position of the N-aryl group. magtech.com.cn In the case of Di-tert-butyl (4-(m-tolyl)butyl)carbamate, the carbamate nitrogen is attached to a butyl chain, which in turn is attached to the tolyl group. Therefore, the carbamate itself would not directly participate in the ortho-metalation of the tolyl ring in the same way as an N-aryl or O-aryl carbamate. However, the presence of the carbamate functionality on the side chain can still influence the electronic properties of the aromatic ring.

Mechanistic Studies of Carbamate Cleavage and Deprotection Strategies

The cleavage of the carbamate group, or deprotection, is a crucial step in syntheses where it is used as a protecting group. The mechanism of cleavage depends on the specific structure of the carbamate and the reaction conditions employed.

Acid-Mediated Deprotection Mechanisms

Acid-mediated hydrolysis is a common method for the deprotection of carbamates, particularly tert-butyl carbamates (Boc). nih.gov The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. nih.gov For Boc-protected amines, the cleavage proceeds through the formation of a tert-butyl cation, which is a stable carbocation. wikipedia.org This is followed by the release of carbon dioxide and the free amine. The general mechanism for the acid-catalyzed hydrolysis of an ester is applicable here. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically used. wikipedia.org

The rate of acid-catalyzed hydrolysis is dependent on the pH of the solution, with the rate increasing as the pH decreases. clemson.edu For some carbamates, particularly those with a more basic nitrogen atom, the reaction can proceed through a bimolecular attack of water on the N-protonated substrate. scielo.br

Base-Mediated Transformations

Base-mediated hydrolysis of carbamates also leads to the parent amine and alcohol, with the mechanism being dependent on the substitution pattern of the carbamate. nih.gov For monosubstituted carbamates, the reaction can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of an isocyanate intermediate. nih.gov For disubstituted carbamates, the mechanism is typically a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) reaction, where the hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. scielo.br

The rate of alkaline hydrolysis is generally first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.orgnih.gov The stability of carbamates to base-mediated hydrolysis varies significantly with their structure. For example, aryl carbamates are generally more labile than alkyl carbamates. clemson.edu

Reactivity Profiles and Chemical Transformations of the Butyl and Meta-Tolyl Substructures within the Carbamate

The reactivity of this compound is not limited to the carbamate functional group itself. The butyl chain and the meta-tolyl group also have specific reactivity profiles.

The alkyl chain of a carbamate can be functionalized through catalytic C-H activation. magtech.com.cn Transition metal catalysts, such as those based on palladium, copper, or iron, can selectively activate sp³ C-H bonds, allowing for the introduction of new functional groups like acetoxy, alkyl, or aryl groups. magtech.com.cn The specific site of C-H activation on the butyl chain would depend on the catalyst and reaction conditions used.

The expected reactivity at different positions of the tolyl ring is summarized in the table below:

| Position on Tolyl Ring | Directing Effect of Methyl Group | Directing Effect of (4-Carbamoylbutyl) Group | Expected Reactivity |

| 2 | Ortho | Ortho | Activated by methyl, deactivated by side chain, sterically hindered |

| 4 | Para | Ortho | Activated by methyl, deactivated by side chain |

| 5 | Meta | Meta | Deactivated by both groups |

| 6 | Ortho | Para | Activated by methyl, deactivated by side chain, less sterically hindered than position 2 |

Investigations into Catalytic Transformations and Reaction Kinetics for Substituted Carbamates

Catalysis plays a significant role in both the synthesis and transformation of carbamates. The synthesis of carbamates from amines and CO₂ can be catalyzed by various systems, including cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.gov Nickel-catalyzed reactions have been developed for the synthesis of urethanes from CO₂. wikipedia.org

The kinetics of carbamate hydrolysis have been studied under various conditions. The rate of hydrolysis is influenced by pH, temperature, and the structure of the carbamate. clemson.eduscielo.brnih.gov For alkaline hydrolysis, the rate is dependent on the concentration of hydroxide ions. clemson.educhemrxiv.org The activation energies for the hydrolysis of different carbamates have been determined, providing insight into their relative stabilities. nih.gov For example, the hydrolysis of dithiocarbamates derived from aromatic diisocyanates was found to be faster than that of their aliphatic counterparts. nih.gov

The kinetics of carbamate formation from amines and carbon dioxide have also been investigated. The reaction rate is dependent on the basicity of the amine, with more basic amines generally reacting faster. researchgate.net

Impact of Catalysts on Reaction Selectivity and Rate

Comprehensive research on the specific catalytic transformations of this compound is not extensively available in the public domain. However, general principles of carbamate chemistry, alongside studies of structurally related N-Boc protected compounds, can provide a foundational understanding of how catalysts might influence its reaction selectivity and rate.

Catalysts play a pivotal role in the reactions of carbamates, often determining both the efficiency and the outcome of the transformation. For carbamates, particularly those bearing the tert-butoxycarbonyl (Boc) protecting group, reactions typically involve either the cleavage of the Boc group (deprotection) or transformations at other positions of the molecule while the carbamate remains intact.

In the context of reactions analogous to those involving other N-Boc protected amines, the choice of catalyst is critical. For instance, in cross-coupling reactions where a C-C or C-N bond is formed, palladium catalysts are frequently employed. The ligand coordinated to the palladium center can significantly influence the reaction's selectivity and rate. For a hypothetical cross-coupling reaction involving the tolyl group of this compound, the choice of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or a more specialized Buchwald-Hartwig ligand, would be crucial in promoting the desired bond formation over potential side reactions.

The rate of such a catalytic reaction would be dependent on several factors, including the catalyst loading, the nature of the solvent, the reaction temperature, and the specific reactants involved. A hypothetical data table illustrating the effect of different palladium catalysts on a cross-coupling reaction might look as follows:

| Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Toluene (B28343) | 100 | 12 | 65 |

| Pd₂(dba)₃ | XPhos | Dioxane | 110 | 8 | 85 |

| PdCl₂(dppf) | dppf | DMF | 90 | 16 | 72 |

Please note: The data in this table is illustrative and not based on experimental results for this compound due to a lack of specific literature.

Furthermore, acid catalysts are commonly used for the deprotection of the Boc group. The rate and selectivity of this deprotection are highly dependent on the strength of the acid used. Strong acids like trifluoroacetic acid (TFA) can rapidly cleave the Boc group at room temperature. In contrast, milder acids or Lewis acids might require elevated temperatures or longer reaction times, potentially allowing for selective deprotection in the presence of other acid-labile functional groups.

Solvent Effects on Carbamate Reactivity

The solvent is a critical parameter in chemical reactions involving carbamates, influencing both reaction rates and, in some cases, the reaction pathway. The reactivity of this compound in various chemical transformations would be significantly affected by the choice of solvent.

Solvent polarity is a key factor. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species, thereby increasing the reaction rate. For example, in a hypothetical nucleophilic substitution reaction at the benzylic position of the tolyl group, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would likely accelerate the reaction compared to a nonpolar solvent like toluene or hexane. google.com

The ability of a solvent to dissolve the reactants and reagents is also fundamental. In palladium-catalyzed cross-coupling reactions, solvents such as dioxane, toluene, or THF are often used because they can dissolve both the organic substrate and the catalyst complex. sigmaaldrich.com The coordination of the solvent to the metal center of the catalyst can also impact its activity and selectivity.

For the deprotection of the Boc group, the choice of solvent can influence the reaction's cleanliness and work-up procedure. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it is relatively inert and easily removed. In some cases, the use of a protic solvent like methanol (B129727) or ethanol (B145695) in conjunction with an acid catalyst can lead to the formation of byproducts.

A hypothetical table illustrating the effect of different solvents on the rate of a hypothetical reaction of this compound is presented below:

| Reaction Type | Solvent | Dielectric Constant | Relative Rate |

| Nucleophilic Substitution | DMF | 36.7 | High |

| Nucleophilic Substitution | Acetonitrile (B52724) | 37.5 | Moderate-High |

| Nucleophilic Substitution | THF | 7.5 | Moderate |

| Nucleophilic Substitution | Toluene | 2.4 | Low |

| Boc Deprotection (with TFA) | Dichloromethane | 8.9 | Fast |

| Boc Deprotection (with HCl) | Dioxane | 2.2 | Moderate |

Please note: The data in this table is illustrative and based on general principles of organic chemistry, not on specific experimental results for this compound due to a lack of available literature.

Advanced Characterization and Analytical Techniques for Di Tert Butyl 4 M Tolyl Butyl Carbamate

Comprehensive Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and structure of a synthesized compound like Di-tert-butyl (4-(m-tolyl)butyl)carbamate. By analyzing the interaction of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₂₁H₃₃NO₄), both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of its distinct structural units: the m-tolyl group, the butyl chain, and the di-tert-butyl carbamate (B1207046) moiety.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for each type of proton in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Tolyl Group: The aromatic region (δ 7.0-7.3 ppm) would display a complex pattern of signals corresponding to the four protons on the m-substituted benzene (B151609) ring. A sharp singlet around δ 2.3 ppm would indicate the methyl group protons.

Butyl Chain: The four methylene (B1212753) groups (-CH₂-) of the butyl chain would appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons closest to the nitrogen of the carbamate and the tolyl group would be the most deshielded and appear further downfield.

Di-tert-butyl Carbamate Group: A prominent singlet at approximately δ 1.5 ppm would be observed, integrating to 18 protons, which corresponds to the two chemically equivalent tert-butyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Tolyl Group: Signals for the aromatic carbons would appear between δ 125-140 ppm, with the carbon attached to the methyl group showing a distinct shift. The methyl carbon itself would produce a signal around δ 21 ppm.

Butyl Chain: Four signals in the range of δ 25-50 ppm would correspond to the carbons of the butyl linker.

Di-tert-butyl Carbamate Group: The carbonyl carbons (C=O) of the two Boc groups would be highly deshielded, appearing around δ 153 ppm. The quaternary carbons of the tert-butyl groups would be found near δ 80 ppm, and their methyl carbons would produce a strong signal around δ 28 ppm.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively establish the connectivity between adjacent protons and between protons and carbons, respectively, confirming the entire molecular structure.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.0 - 7.3 | Multiplet |

| -CH₂-N | ~3.4 | Triplet |

| Ar-CH₃ | ~2.3 | Singlet |

| Ar-CH₂ - | ~2.6 | Triplet |

| -CH₂ -CH₂-N | ~1.7 | Multiplet |

| Ar-CH₂-CH₂ - | ~1.6 | Multiplet |

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | ~153 |

| Ar-C | 125 - 140 |

| -C (CH₃)₃ | ~80 |

| N-C H₂- | ~48 |

| Ar-C H₂- | ~35 |

| -CH₂-C H₂-CH₂- | ~29 |

| -C (CH₃)₃ | ~28 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. orgsyn.org

The most prominent feature would be a strong, sharp absorption band around 1700-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the carbamate functional group. orgsyn.org The presence of two Boc groups might lead to a broadening or splitting of this peak. Other key signals would include:

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the butyl and tert-butyl groups, and weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the tolyl group.

C-O Stretching: Strong bands in the region of 1150-1250 cm⁻¹ corresponding to the C-O stretching vibrations within the carbamate ester groups.

C-N Stretching: A moderate absorption around 1300-1350 cm⁻¹ can be attributed to the C-N stretching of the carbamate.

Aromatic C=C Bending: Peaks in the fingerprint region (690-900 cm⁻¹ and 1450-1600 cm⁻¹) would confirm the presence of the substituted benzene ring.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbamate) | Stretch | 1700 - 1725 (Strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1150 - 1250 (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₂₁H₃₃NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass is 379.2410 g/mol . The HRMS experiment should yield a molecular ion peak [M+H]⁺ at m/z 380.2482, confirming the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways would include:

Loss of a tert-butyl group: A peak corresponding to [M - 57]⁺ resulting from the loss of a C₄H₉ fragment.

Loss of a Boc group: A peak at [M - 100]⁺ from the cleavage and loss of a tert-butoxycarbonyl radical.

McLafferty Rearrangement: Potential rearrangements involving the carbonyl groups and aliphatic chain.

Benzylic cleavage: Fragmentation of the butyl chain at the position alpha to the tolyl ring, leading to a stable benzylic cation.

Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₂₁H₃₃NO₄]⁺ | Molecular Ion (M⁺) | 379.24 |

| [M - C₄H₉]⁺ | Loss of tert-butyl group | 322.18 |

| [M - CO₂C(CH₃)₃]⁺ | Loss of Boc group | 279.19 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Data

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. nist.gov

This analysis would yield highly accurate data on:

Bond Lengths and Angles: Confirming the geometry of the tolyl ring, carbamate groups, and butyl chain.

Conformation: Revealing the spatial arrangement and torsion angles of the flexible butyl chain and the orientation of the bulky di-tert-butyl carbamate group relative to the rest of the molecule.

Intermolecular Interactions: Identifying any hydrogen bonds, van der Waals forces, or π-stacking interactions that dictate the packing of the molecules in the solid state.

Obtaining this data is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a significant challenge.

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity analysis. For a molecule like this compound, a reverse-phase HPLC method would likely be employed. sielc.com The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. sielc.com A UV detector set to a wavelength where the tolyl group absorbs (e.g., 254 nm) would be used for detection. The purity would be determined by the percentage of the total peak area that the main product peak represents.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment. It would be coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of any impurities.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used to monitor the progress of a reaction and to determine appropriate conditions for larger-scale column chromatography purification. A suitable solvent system (e.g., ethyl acetate/hexanes) would be developed to achieve good separation between the product and impurities on a silica (B1680970) gel plate.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a destructive method used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. researchgate.net

For this compound, with the molecular formula C₂₁H₃₃NO₄ and a molecular weight of 379.50 g/mol , the theoretical elemental composition is:

Carbon (C): 66.46%

Hydrogen (H): 8.76%

Nitrogen (N): 3.69%

Oxygen (O): 16.86% (often determined by difference)

An experimental result that matches these theoretical values to within ±0.4% is considered strong evidence for the proposed empirical and molecular formula, thereby validating the compound's composition.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 66.46% |

| Hydrogen | H | 1.008 | 8.76% |

| Nitrogen | N | 14.007 | 3.69% |

Computational and Theoretical Chemistry Studies on Di Tert Butyl 4 M Tolyl Butyl Carbamate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules, providing insights that are not always accessible through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the molecular geometry and energy of compounds. For a molecule like Di-tert-butyl (4-(m-tolyl)butyl)carbamate, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The process begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The energy at this point corresponds to the ground-state energy of the molecule. Different functionals and basis sets can be used in DFT calculations, and the choice of these can influence the accuracy of the results. For a molecule of this size and composition, a functional like B3LYP paired with a basis set such as 6-31G* would be a common starting point for reliable geometry optimization.

Hypothetical Data Table for Optimized Geometry (Illustrative) This table is for illustrative purposes only, as no specific data exists for this compound.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Carbamate) | ~1.38 Å |

| C=O Bond Length (Carbamate) | ~1.23 Å |

| Toluene (B28343) Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

The presence of multiple single bonds in this compound allows for a high degree of conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map is a theoretical construct that relates the energy of a molecule to its geometry.

For this compound, a systematic search of the conformational space would be performed by rotating key dihedral angles, such as those in the butyl chain and around the carbamate (B1207046) group. For each conformation, a single-point energy calculation would be carried out to map the PES. This analysis would identify the global minimum energy conformer (the most stable shape of the molecule) as well as other low-energy local minima and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and stability of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.orgufla.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more likely to be reactive. For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The energies of these orbitals would also be calculated.

Hypothetical FMO Data Table (Illustrative) This table is for illustrative purposes only, as no specific data exists for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interaction among bonds. wisc.edu It provides a localized picture of the electron density in a molecule, translating the complex, delocalized molecular orbitals into familiar Lewis-like structures (bonds and lone pairs).

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would model the movement of the atoms of this compound by solving Newton's equations of motion.

This technique would allow for a more thorough exploration of the conformational space than static methods, especially for a flexible molecule. Furthermore, MD simulations can explicitly include solvent molecules (such as water or an organic solvent), providing valuable information on how the solvent affects the conformational preferences and dynamics of the carbamate. This is particularly important for understanding its behavior in a realistic chemical environment.

Theoretical Insights into Reaction Mechanisms and Transition States for Carbamate Transformations

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the transition states that connect reactants to products. For this compound, this could involve studying reactions such as the hydrolysis of the carbamate group or its removal under acidic or basic conditions.

By mapping the reaction pathway and calculating the energy of the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. Computational methods can also help to visualize the geometry of the transition state, offering a detailed picture of how bonds are broken and formed during the reaction.

Prediction of Spectroscopic Properties through Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. acs.org These theoretical predictions are valuable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure verification. arxiv.org Quantum chemistry methods, particularly DFT using approaches like the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding of nuclei within a molecule. These shielding values are then converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set, with modern machine learning algorithms also emerging as a rapid and accurate alternative. nih.gov

For this compound, computational models would predict distinct signals for the aromatic protons of the m-tolyl group, the protons along the butyl chain, and the highly shielded protons of the two tert-butyl groups. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbamate carbonyl carbon, the aromatic carbons, the butyl chain carbons, and the carbons of the tert-butyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical chemical shifts for the respective functional groups as determined by DFT calculations.

Predicted ¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (tolyl ring) | 7.00 - 7.25 |

| Butyl CH₂ (adjacent to tolyl) | 2.55 - 2.65 |

| Butyl CH₂ (adjacent to N) | 3.05 - 3.15 |

| Central Butyl CH₂'s | 1.50 - 1.70 |

| Tolyl CH₃ | 2.30 - 2.40 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 155.0 - 156.0 |

| Quaternary Aromatic (tolyl) | 138.0 - 142.0 |

| Aromatic CH (tolyl) | 125.0 - 130.0 |

| Quaternary C (Boc group) | 78.0 - 80.0 |

| Butyl CH₂ (adjacent to N) | 40.0 - 42.0 |

| Butyl CH₂ (adjacent to tolyl) | 35.0 - 36.0 |

| Central Butyl CH₂'s | 28.0 - 30.0 |

| Tolyl CH₃ | 21.0 - 22.0 |

Predicted Infrared (IR) Spectrum

Theoretical vibrational spectroscopy is a powerful method for identifying the functional groups within a molecule. DFT calculations can simulate the IR spectrum by determining the vibrational frequencies and their corresponding intensities. mdpi.comacs.org These calculations help in assigning specific absorption bands to the stretching, bending, and deformation modes of the molecule's bonds. researchgate.net For carbamates, a particularly strong and characteristic absorption band is expected for the carbonyl (C=O) group stretch. nih.gov

A computational analysis of this compound would predict key absorption frequencies. The accuracy of these predictions can be improved by applying scaling factors to correct for systematic errors in the calculations, such as anharmonicity. acs.org

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound Frequencies are illustrative and based on DFT calculations for similar molecular structures.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2970 - 2930 | C-H Stretch (Aliphatic - butyl and tert-butyl) |

| 1690 - 1710 | C=O Stretch (Carbamate) |

| 1480 - 1450 | C-H Bend (Alkyl) |

| 1390 & 1365 | C-H Bend (gem-dimethyl of tert-butyl) |

| 1250 - 1150 | C-N Stretch & C-O Stretch (Carbamate) |

Predicted Ultraviolet-Visible (UV-Vis) Absorption Spectrum

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.orgmedium.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption of UV or visible light. medium.com The results are typically presented as the wavelength of maximum absorption (λ_max) and the oscillator strength, which relates to the intensity of the absorption.

For this compound, the primary chromophore responsible for UV absorption is the m-tolyl group. The carbamate group itself does not absorb significantly in the standard UV-Vis range. Therefore, TD-DFT calculations would focus on predicting the π → π* electronic transitions within the aromatic ring.

Table 3: Predicted UV-Vis Absorption for this compound Predicted values are illustrative and based on TD-DFT calculations for aromatic compounds.

| Predicted λ_max (nm) | Oscillator Strength (f) | Electronic Transition Type |

|---|---|---|

| ~215 | > 0.1 | π → π* (E2-band) |

Synthetic Utility and Applications of Di Tert Butyl 4 M Tolyl Butyl Carbamate As a Chemical Intermediate

Strategic Use as a Versatile Protecting Group for Amines in Multi-Step Synthesis

There is no available information in the scientific literature detailing the use of Di-tert-butyl (4-(m-tolyl)butyl)carbamate as a protecting group for amines in multi-step synthesis.

Building Block for the Construction of Complex Organic Molecules

No published research could be found that describes the use of this compound as a building block for the construction of complex organic molecules.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Other Complex Derivatives

There are no scientific reports on the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles or other complex derivatives.

Potential Role in Polymer Chemistry and Functional Materials Science

No information is available regarding the potential or actual role of this compound in polymer chemistry or functional materials science.

Incorporation into Polymer Backbones

There is no data to suggest that this compound has been incorporated into polymer backbones.

Surface Modification Applications

There are no documented instances of this compound being used for surface modification applications.

Design and Synthesis of Analogues and Derivatives of Di Tert Butyl 4 M Tolyl Butyl Carbamate

Systematic Modification of the Carbamate (B1207046) Moiety for Tunable Properties

The carbamate group is a cornerstone in medicinal chemistry, valued for its structural resemblance to the peptide bond, which imparts significant chemical and proteolytic stability. acs.orgnih.gov This functional group is not merely a passive linker but an active participant in molecular interactions, capable of forming hydrogen bonds and imposing conformational constraints. acs.orgnih.gov The ability to substitute at both the nitrogen and oxygen termini of the carbamate offers a powerful tool for fine-tuning a molecule's biological and pharmacokinetic profile. acs.orgnih.gov

In the context of a parent compound like tert-butyl (4-(m-tolyl)butyl)carbamate, modifying the carbamate moiety itself is a key strategy for property modulation. The tert-butoxycarbonyl (Boc) group is a common N-protecting group, but its replacement can significantly alter the compound's characteristics. For instance, substituting the tert-butyl group with other alkyl or aryl groups can modulate the carbamate's hydrolytic stability, lipophilicity, and cell permeability. nih.gov This strategy is frequently employed in prodrug design, where the carbamate linkage is engineered for controlled release of an active pharmaceutical ingredient, often to bypass first-pass metabolism and improve systemic stability. nih.govresearchgate.net

The stability of the carbamate bond is influenced by the nature of its substituents. Generally, carbamates are stable structures due to resonance between the amide and carboxyl groups. nih.gov However, the susceptibility to hydrolysis can be tuned. For example, carbamates derived from N-monosubstituted amines are hydrolyzed via a different mechanism than those from N,N-disubstituted amines, which affects their stability under basic conditions. nih.gov By systematically altering the ester and amine portions of the carbamate, researchers can create derivatives with a desired balance of stability and reactivity for a specific biological target or delivery requirement.

Table 1: Examples of Carbamate Moiety Modifications and Their Effects

| Modification | Example Group | Potential Effect on Properties | Reference |

| O-Alkyl Group Variation | Methyl, Ethyl, Benzyl | Alters steric bulk, lipophilicity, and metabolic stability. | acs.orgnih.gov |

| N-Alkyl/Aryl Substitution | Phenyl, Substituted Phenyl | Modifies electronic properties, hydrogen bonding capacity, and target interaction. | nih.govnih.gov |

| Introduction of Heteroatoms | Fluoroalkyl groups | Enhances metabolic stability and alters electronic character. | acs.org |

| Use as Prodrug Linkage | Connection to a phenol (B47542) or amine drug | Designed for enzymatic or hydrolytic cleavage to release the active drug. | nih.govresearchgate.net |

This table is illustrative, based on general principles of medicinal chemistry.

Exploration of Variations in the Alkyl Chain and Aryl Substituents for Structure-Reactivity Relationships

The exploration of structure-activity relationships (SAR) is a fundamental pillar of drug discovery. For the scaffold represented by tert-butyl (4-(m-tolyl)butyl)carbamate, both the four-carbon alkyl chain and the m-tolyl group are prime candidates for modification to probe and optimize biological activity.

Alkyl Chain Variation: The length and flexibility of the alkyl chain connecting the aryl ring to the carbamate nitrogen can have a profound impact on how the molecule fits into a target's binding pocket. Shortening or lengthening the butyl chain (e.g., to propyl or pentyl) alters the spatial orientation of the terminal groups. Introducing rigidity, for instance through the incorporation of a double bond or a cyclic element within the chain, can lock the molecule into a more active conformation, potentially increasing potency and selectivity.

Aryl Substituent Variation: The m-tolyl group offers numerous avenues for modification. The position of the methyl group can be shifted to the ortho or para positions to explore how this change affects binding. Furthermore, the methyl group can be replaced with a wide variety of other substituents to modulate electronic and steric properties. For example, introducing electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can alter the molecule's pKa, polarity, and susceptibility to metabolic oxidation. A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating how substitutions on the aryl ring can lead to compounds with improved biological profiles. nih.govnih.gov

Table 2: Hypothetical SAR Study of tert-Butyl (4-(Aryl)butyl)carbamate Analogues

| R1 (Aryl Substituent) | Alkyl Chain | Resulting Change in Property (Hypothetical) |

| 3-CH₃ (m-tolyl) | Butyl | Baseline Activity |

| 4-CH₃ (p-tolyl) | Butyl | May improve binding through altered vector |

| 2-CH₃ (o-tolyl) | Butyl | May decrease activity due to steric clash |

| 4-F | Butyl | Potential for enhanced metabolic stability and binding |

| 4-OCH₃ | Butyl | Increased polarity, potential for H-bonding |

| 3-CH₃ | Propyl | Shorter linker may optimize fit in a constrained pocket |

| 3-CH₃ | Pentyl | Longer linker may access a distal binding region |

This table is a hypothetical representation of a standard medicinal chemistry approach to exploring structure-activity relationships.

Synthesis of Chiral Derivatives and Enantiomeric Studies

The introduction of chirality into a drug molecule is a critical step in optimization, as enantiomers often exhibit different pharmacological, pharmacokinetic, and toxicological properties. The parent structure, tert-butyl (4-(m-tolyl)butyl)carbamate, is achiral. However, a chiral center can be readily introduced, most commonly on the alkyl chain. For example, synthesizing tert-butyl (1-methyl-4-(m-tolyl)butyl)carbamate would create a stereocenter at the C1 position of the butyl chain.

The synthesis of such chiral derivatives can be achieved through several routes:

Chiral Pool Synthesis: Starting from a commercially available chiral building block, such as a chiral amino alcohol.

Asymmetric Synthesis: Employing a stereoselective reaction, such as the asymmetric reduction of a corresponding ketone or the asymmetric alkylation of an enolate, to set the desired stereocenter.

Chiral Resolution: Synthesizing the molecule as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Once synthesized, the separated enantiomers must be studied. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Enantiomeric studies involve comparing the biological activity of the individual enantiomers and the racemate to determine the stereospecific requirements for interaction with the biological target. researchgate.net Advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), can be used in conjunction with computational modeling to determine the absolute configuration and conformational preferences of the chiral carbamate enantiomers in solution. nih.gov For instance, studies on chiral carbamate derivatives have identified potent anticonvulsant activity residing in a single enantiomer. researchgate.net

Investigation of Related Carbamate Structures for Novel Applications

The versatility of the carbamate scaffold extends beyond its use in traditional enzyme inhibitors or receptor antagonists. Its favorable properties, including chemical stability and the ability to engage in hydrogen bonding, make it an attractive component for more complex therapeutic modalities. nih.govresearchgate.net

Development of PROTAC Linkers based on Carbamate Scaffolds

One of the most exciting emerging applications for carbamate-containing structures is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. nih.govbroadpharm.com A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two. nih.gov

The linker is not just a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability, solubility, and cell permeability of the molecule, as well as the geometry of the ternary complex (POI-PROTAC-E3 ligase). nih.gov Linkers are often composed of flexible alkyl or polyethylene (B3416737) glycol (PEG) chains. nih.gov

Carbamate functionalities are increasingly being incorporated into PROTAC linkers. They provide a stable, synthetically accessible linkage that can improve the physicochemical properties of the PROTAC. A structure such as tert-butyl (4-aminobutyl)carbamate, a close analogue of the subject compound, is a common building block used in the synthesis of PROTACs. rsc.org In this context, the carbamate serves as a protected amine, which after deprotection, is coupled to another part of the PROTAC, forming a key part of the final linker structure. This demonstrates a direct and important application for carbamate structures related to Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate in the cutting-edge field of targeted protein degradation.

Table 3: Common Linker Types Used in PROTAC Design

| Linker Type | Common Components | Key Features | Reference |

| Alkyl Chains | Saturated or unsaturated hydrocarbons | Provide flexibility and control over length. | nih.govtargetmol.com |

| PEG Linkers | Polyethylene glycol units | Enhance solubility and can improve pharmacokinetic properties. | nih.govbroadpharm.com |

| "Click Chemistry" Linkers | Triazoles, Alkynes | Allow for efficient and modular synthesis of PROTAC libraries. | nih.govnih.gov |

| Hybrid Linkers | Combinations including amides, ethers, and carbamates | Offer fine-tuning of physicochemical properties and linker geometry. | nih.govrsc.org |

Future Perspectives and Emerging Research Avenues for Di Tert Butyl 4 M Tolyl Butyl Carbamate Chemistry

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of carbamates has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Emerging research focuses on developing safer, more efficient, and versatile strategies to access complex analogues of Di-tert-butyl (4-(m-tolyl)butyl)carbamate, varying the aryl, alkyl, and N-substituent moieties.

A primary focus is the utilization of carbon dioxide (CO₂) as an inexpensive, non-toxic C1 source. organic-chemistry.org Three-component coupling reactions, which combine an amine, CO₂, and an electrophile (e.g., an alkyl halide), are particularly promising. organic-chemistry.org For instance, an analogue could be synthesized from a di-tert-butylamine, CO₂, and a 1-halo-4-(m-tolyl)butane in the presence of a base like cesium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org Recent protocols have even demonstrated that these reactions can proceed under atmospheric pressure of CO₂ without an external base, simplifying the procedure significantly. rsc.org

Metal-free synthesis is another burgeoning area. The dehydration of a carbamic acid intermediate, formed in situ from an amine and CO₂, can be achieved using activating reagents to generate an isocyanate that is immediately trapped by an alcohol, yielding the desired carbamate (B1207046). organic-chemistry.org Furthermore, photocatalysis offers a mild pathway to generate isocyanate intermediates from precursors like oxamic acids under blue-light irradiation, avoiding the direct handling of toxic compounds. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Carbamate Analogues

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Traditional (Curtius Rearrangement) | Carboxylic acid → Acyl azide (B81097) → Isocyanate + Alcohol | Often requires harsh conditions, potentially toxic azide intermediates. | Well-established, broad scope. | Use of potentially explosive azides, toxic reagents. | nih.gov |

| CO₂ Three-Component Coupling | Amine + CO₂ + Alkyl Halide | Mild conditions, often requires a base (e.g., Cs₂CO₃, DBU). | Utilizes green C1 source, high atom economy. | Can require pressure, potential for side reactions. | organic-chemistry.orgrsc.orgacs.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide + Sodium Cyanate + Alcohol | Palladium catalyst, moderate to high temperature. | Direct access to aryl carbamates, good functional group tolerance. | Requires metal catalyst, can be expensive. | organic-chemistry.org |

| Photocatalyzed Decarboxylation | Oxamic Acid + Alcohol | Blue-light irradiation, photocatalyst (e.g., ferrocene). | Mild, avoids direct use of isocyanates. | Requires specialized photochemical equipment. | organic-chemistry.org |

Application of Advanced Catalytic Systems for Selective Transformations

Catalysis is central to the future of carbamate synthesis, offering pathways to enhanced selectivity, milder reaction conditions, and improved yields. For a molecule like this compound, with its multiple functional handles, selective catalytic transformations are crucial for generating diverse and complex analogues.

Homogeneous catalysis with late transition metals has proven highly effective. Rhodium-catalyzed oxidative carbonylation, for example, allows for the three-component synthesis of carbamates from amines, alcohols, and carbon monoxide under mild conditions, using an environmentally friendly oxidant. Nickel-based catalytic systems have also been developed for the dehydrative formation of urethanes from CO₂, an amine, and an alcohol. nih.gov These methods provide direct access to the carbamate core with high efficiency.

Copper catalysis facilitates transformations such as the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, providing a mild route to carbamates. organic-chemistry.org Beyond formation, catalytic systems can be used for diversification. Zirconium(IV)-catalyzed exchange processes allow the reaction of an existing carbamate with a different amine to produce a new carbamate and a urea (B33335), enabling rapid library synthesis. organic-chemistry.org

A significant frontier is asymmetric catalysis for producing chiral analogues, which is critical for applications in medicinal chemistry. Organocatalysts, such as proline derivatives, have been successfully used in asymmetric Mannich reactions to produce chiral β-amino carbonyl compounds, which are precursors to chiral carbamates. orgsyn.org Similarly, chiral catalysts can direct the amination of α-substituted nitroacetates to create chiral α-amino acids that can be converted into enantiomerically pure carbamates. rsc.org

Table 2: Advanced Catalytic Systems for Carbamate Transformations

| Catalyst System | Transformation | Key Features | Citations |

|---|---|---|---|

| Rhodium(I) Complexes | Oxidative Carbonylation (Amine + Alcohol + CO) | Mild conditions, good functional group tolerance, uses CO. | |

| Nickel/Ligand Systems | Dehydrative Urethane Formation (Amine + Alcohol + CO₂) | Utilizes CO₂, avoids dehydrating agents. | nih.gov |

| Copper Salts | Cross-coupling of amines with alkoxycarbonyl radicals | Mild conditions. | organic-chemistry.org |

| Zirconium(IV) Salts | Carbamate-Amine Exchange | Allows for library diversification from existing carbamates. | organic-chemistry.org |

| Chiral Organocatalysts (e.g., Proline) | Asymmetric Mannich/Amination Reactions | Provides access to enantiomerically pure carbamate precursors. | orgsyn.orgrsc.org |

Integration into Automated Synthesis and Flow Chemistry Methodologies

The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift for chemical manufacturing, with significant implications for the synthesis of carbamates and their analogues. rsc.org These technologies offer enhanced safety, reproducibility, and scalability.

Flow chemistry is particularly advantageous for carbamate synthesis because it allows for the safe in-situ generation and immediate consumption of hazardous intermediates like isocyanates or phosgene. rsc.orgacs.org A continuous process might involve pumping a stream of an amine precursor and a carbonylating agent (e.g., di-tert-butyl dicarbonate) through separate inlets to a micromixer, followed by passage through a heated reactor coil to drive the reaction to completion in seconds or minutes, a significant reduction from the hours often required in batch synthesis. acs.org The precise control over temperature, pressure, and residence time in a flow reactor minimizes the formation of byproducts and improves yield and purity. acs.orgacs.org

Automated synthesis platforms can integrate flow reactors with statistical optimization tools and real-time analysis (e.g., via inline LC/MS). soci.org This enables high-throughput screening of reaction conditions (temperature, stoichiometry, residence time) to rapidly identify the optimal parameters for synthesizing a specific target or a library of analogues of this compound. This approach drastically accelerates the discovery and development process. soci.org

Table 3: Comparison of Batch vs. Flow Synthesis for Carbamate Production

| Parameter | Batch Synthesis | Flow Synthesis | Citations |

|---|---|---|---|

| Safety | Handling and accumulation of toxic/unstable intermediates. | In-situ generation and immediate consumption of hazardous species. | rsc.orgacs.org |

| Reaction Time | Typically hours. | Seconds to minutes. | acs.org |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Superior control, rapid mixing, and efficient heat exchange. | rsc.orgacs.org |

| Scalability | Challenging, re-optimization often required. | More straightforward by running the system for a longer duration. | soci.org |

| Process Control | Manual or semi-automated control over parameters. | Precise, automated control over temperature, pressure, and stoichiometry. | acs.orgsoci.org |

Exploration of New Applications in Specialized Chemical Synthesis and Chemical Biology Tools

While carbamates are well-established as protecting groups and in pharmaceuticals, future research will explore more sophisticated applications for structurally unique molecules like this compound. acs.orgnih.gov The combination of its sterically demanding N-substituents and its specific side chain makes it an intriguing scaffold for developing highly selective chemical and biological tools.

In medicinal chemistry, the carbamate group is often used as a stable and cell-permeable peptide bond surrogate. acs.orgnih.gov Analogues of the title compound could be designed as inhibitors of enzymes like proteases or fatty acid amide hydrolase (FAAH), where the bulky di-tert-butyl moiety could confer unique conformational constraints and the tolylbutyl "tail" could be tailored to fit into specific hydrophobic pockets of an enzyme's active site. acs.orgnih.gov

In the field of chemical biology, such carbamates could be functionalized to serve as molecular probes. For example, the tolyl group could be modified with a fluorophore or a biotin (B1667282) tag to enable visualization or affinity purification of target proteins. The carbamate linkage itself is relatively stable, making it suitable for in vivo applications. acs.org There is also precedent for using carbamate linkages to construct nonionic oligonucleotide analogues, suggesting that novel carbamate building blocks could find use in the synthesis of nucleic acid-based tools and therapeutics. acs.org The development of carbamate-based prodrugs, where the carbamate linkage is designed to be cleaved by specific enzymes within target cells, remains a highly active area of research. nih.gov

Table 4: Emerging Applications of Carbamate Derivatives in Chemical Biology

| Application Area | Rationale / Enabling Feature | Example / Potential | Citations |

|---|---|---|---|

| Enzyme Inhibitors | Stable, cell-permeable peptide bond isostere; tunable side chains for specific binding. | Design of selective inhibitors for proteases, lipases (e.g., FAAH), or kinases. | acs.orgnih.gov |

| Molecular Probes | Chemically stable scaffold allowing for functionalization with reporter tags (fluorophores, biotin). | Probes for target identification and validation, imaging cellular processes. | acs.org |

| Prodrug Design | Carbamate linkage can be engineered for enzymatic cleavage, releasing an active drug at the target site. | Targeted delivery of phenols, alcohols, or amines to improve pharmacokinetic properties. | nih.govnih.gov |

| Nucleic Acid Analogues | Carbamate linkage can replace the natural phosphodiester backbone to alter properties. | Development of nuclease-resistant oligonucleotides for antisense or RNAi applications. | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves dissolving 1,4-diaminobutane in 1,4-dioxane, followed by dropwise addition of Boc anhydride over 3 hours under vigorous stirring at 25°C. After 12 hours, the product is extracted with methylene chloride and purified via vacuum distillation. Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of amine to Boc anhydride) and inert conditions to prevent side reactions . Alternative routes using bromoalkyl intermediates (e.g., tert-butyl (4-bromobutyl)carbamate) may involve nucleophilic substitution with m-tolyl derivatives, requiring catalytic bases like K₂CO₃ .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this carbamate?

- Methodology :

- ¹H-NMR : Key signals include a singlet at δ 1.34 ppm for tert-butyl protons, a triplet for CH₂ groups adjacent to the carbamate (δ ~2.6–3.0 ppm), and broad NH signals (~5.7 ppm) .

- ¹³C-NMR : The carbonyl carbon (C=O) appears at ~156 ppm, while the tert-butyl carbons resonate at ~28–29 ppm .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₄H₂₈N₂O₂: 265.2121) ensures molecular formula confirmation .

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

- Methodology : Stability tests show that the compound is stable at neutral pH and room temperature but degrades in strongly acidic/basic conditions. For example, exposure to 1M HCl or NaOH at 40°C for 24 hours leads to Boc deprotection, confirmed by TLC or HPLC monitoring. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of chiral analogs of this carbamate?

- Methodology : Chiral resolution may involve using enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) or chiral catalysts. For example, asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts can yield enantiomerically pure amines, which are then Boc-protected. Stereochemical outcomes are verified via polarimetry or chiral HPLC .

Q. What computational tools predict the reactivity of this carbamate in nucleophilic substitution or coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like SN2 displacement at the carbamate’s alkyl chain. Molecular docking studies (AutoDock Vina) may predict interactions with biological targets (e.g., enzymes in PROTAC linker applications) .

Q. How does the carbamate’s steric bulk influence its performance in multi-step syntheses (e.g., peptide couplings or polymerizations)?

- Methodology : Comparative studies using tert-butyl vs. smaller protecting groups (e.g., methyl or benzyl carbamates) reveal reduced reaction rates in sterically hindered environments. Kinetic assays (e.g., monitoring coupling reactions via IR spectroscopy) quantify steric effects, showing ~30% slower kinetics for tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.